Beta-defensin106A
Description
Beta-defensin106A (DEFB106A) is a member of the beta-defensin family, a class of small cationic peptides integral to innate immunity. Beta-defensins are characterized by their six conserved cysteine residues forming three disulfide bonds, which stabilize their structure and enhance their resistance to proteolytic degradation . These peptides are primarily produced by epithelial cells at mucosal surfaces (e.g., respiratory, gastrointestinal, and urogenital tracts) and exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses .
Beyond direct microbial killing, beta-defensins like DEFB106A bridge innate and adaptive immunity by recruiting immune cells such as immature dendritic cells (DCs) and memory T cells via chemokine receptor CCR6 . This chemotactic function enables localized immune responses at infection sites. DEFB106A is encoded in the human defensin gene cluster on chromosome 20q11.1, a region rich in immune-related genes . While its exact expression profile remains understudied, DEFB106A is hypothesized to share tissue-specific expression patterns with other beta-defensins, such as DEFB1 (constitutively expressed in the skin) and DEFB4 (inducible in inflamed tissues) .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FFDDKCDKLRGTCKNSCEKNEELTSFCQKSLKCCRTIQTCGNTTD |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Beta-Defensins
Structural and Functional Similarities
Beta-defensins share a conserved scaffold but exhibit variability in their N-terminal regions, which influences target specificity and functional diversity. For example:
- Beta-defensin 2 (DEFB4A) : Induced by proinflammatory cytokines (e.g., TNF-α), DEFB4A is highly expressed in psoriatic lesions and synergizes with TLR4 to activate CD8+ T cells, enhancing antiviral responses .
- Beta-defensin 3 (DEFB3): Demonstrates potent activity against Pseudomonas aeruginosa and modulates NF-κB signaling to amplify antiviral defenses during respiratory syncytial virus infection .
- Beta-defensin104A (DEFB104A) : Detected in reproductive tissues, DEFB104A may protect against sexually transmitted pathogens and is quantifiable via ELISA kits optimized for human samples .
Table 1: Key Features of Beta-Defensins
| Feature | DEFB106A (Hypothesized) | DEFB4A (Beta-defensin 2) | DEFB3 (Beta-defensin 3) |
|---|---|---|---|
| Primary Expression | Mucosal epithelia (inferred) | Skin, inflamed epithelia | Respiratory tract |
| Induction Trigger | Unknown | TNF-α, bacterial LPS | Viral infection, IL-1β |
| Key Function | Antimicrobial, chemotaxis | TLR4-mediated T cell activation | NF-κB-mediated antiviral response |
| Receptor Binding | CCR6 (predicted) | CCR6, TLR4 | CCR6, TLR3 |
| Pathogen Targets | Broad-spectrum (inferred) | P. aeruginosa, HSV | RSV, Candida albicans |
Functional Divergence
- Antimicrobial Potency: DEFB3 exhibits stronger bactericidal activity against P. aeruginosa (MIC ~5 µg/mL) compared to DEFB4A (MIC ~10 µg/mL), attributed to its unique N-terminal hydrophobicity . DEFB106A’s potency remains unquantified in current literature.
- Immune Modulation : DEFB4A enhances adaptive immunity by promoting DC-T cell interactions via TLR4 , whereas DEFB3 suppresses excessive inflammation by inhibiting NF-κB overactivation . DEFB106A’s role in immune regulation is inferred but unconfirmed.
- Tissue Specificity : DEFB104A is enriched in seminal plasma, suggesting a specialized role in reproductive immunity, while DEFB106A’s expression may overlap with DEFB1 in mucosal barriers .
Clinical and Therapeutic Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
